molecular formula C8H3ClN2 B1587263 3-Chlorophthalonitrile CAS No. 76241-79-7

3-Chlorophthalonitrile

Cat. No. B1587263
CAS RN: 76241-79-7
M. Wt: 162.57 g/mol
InChI Key: LZQGFZMYLYXXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophthalonitrile is a chemical compound with the CAS Number: 76241-79-7 and a molecular weight of 162.58 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C8H3ClN2 . It contains a total of 14 bonds, including 11 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .

Its molecular weight is 162.58 .

Scientific Research Applications

Enhanced Mobility in Poly(3-hexylthiophene) Transistors

3-Chlorophthalonitrile's derivative, chloroform, is commonly used as a solvent in the production of poly(3-hexylthiophene) (P3HT) active layers in field-effect transistors. Research shows that using solvents with higher boiling points like 1,2,4-trichlorobenzene, which has good solubility and a high boiling point, significantly improves the field-effect mobilities of P3HT films (Chang et al., 2004).

Spectrophotometric Determination in Water Analysis

This compound's derivative, 3-nitroaniline, plays a role in water analysis. It reacts with nitrite in the presence of hydrochloric acid to form a stable purple azo dye, useful in determining nitrite concentrations in polluted waters (Rathore & Tiwari, 1991).

Biofield Energy Treatment Studies

A study investigated the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloronitrobenzene (3-CNB), a derivative of this compound. The research suggested alterations in the properties of 3-CNB, indicating the potential influence of biofield treatment on chemical intermediates and their environmental fate (Trivedi et al., 2015).

Selective Sensing of Chemical Species

Research on diaminomalenonitrile-linked naphthalimide, a derivative of this compound, shows its application in selectively sensing various ions (like F−, CN−, Cu2+, and Hg2+) under different experimental conditions. This highlights its potential use in chemical sensing applications (Pati, Chattopadhyay, & Ghosh, 2020).

Antibacterial Photosensitizing Properties

A derivative of this compound, chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide, was synthesized and showed significant antibacterial photosensitizing properties. Its effectiveness against Escherichia coli demonstrates its potential in medical and environmental applications (Spesia & Durantini, 2008).

Safety and Hazards

3-Chlorophthalonitrile is associated with certain hazards. It has been assigned the hazard statement H302, indicating that it may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

3-Chlorophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of phthalocyanines, which are used as dyes, pigments, and catalysts. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the binding of the nitrile group to the heme iron of the enzyme, leading to the inhibition of its catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB, which plays a crucial role in the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to proteins and enzymes through its nitrile group, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of cytochrome P450 by binding to its heme iron, which prevents the enzyme from metabolizing its substrates. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and DNA damage in cells, leading to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that there is a threshold dose above which this compound induces severe oxidative stress and inflammation in animal tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation by cytochrome P450 enzymes. The metabolism of this compound leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing toxicity. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can disrupt the electron transport chain, leading to increased production of reactive oxygen species and mitochondrial dysfunction .

properties

IUPAC Name

3-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFZMYLYXXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997585
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76241-79-7
Record name 3-Chloro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76241-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophthalonitrile
Reactant of Route 2
Reactant of Route 2
3-Chlorophthalonitrile
Reactant of Route 3
Reactant of Route 3
3-Chlorophthalonitrile
Reactant of Route 4
Reactant of Route 4
3-Chlorophthalonitrile
Reactant of Route 5
Reactant of Route 5
3-Chlorophthalonitrile
Reactant of Route 6
Reactant of Route 6
3-Chlorophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.